molecular formula C10H17F2N B8611224 3-(4,4-difluorocyclohexyl)pyrrolidine

3-(4,4-difluorocyclohexyl)pyrrolidine

Cat. No.: B8611224
M. Wt: 189.25 g/mol
InChI Key: RKTFEFAZEPDYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-Difluorocyclohexyl)pyrrolidine is a bicyclic organic compound featuring a pyrrolidine ring substituted at the 3-position with a 4,4-difluorocyclohexyl group. Its molecular formula is C₁₀H₁₆F₂N, and its stereospecific form, (3R)-3-(4,4-difluorocyclohexyl)pyrrolidine, is documented with CAS number 1430091-76-1 . The 4,4-difluorocyclohexyl moiety enhances metabolic stability and influences lipophilicity, which can improve pharmacokinetic properties.

Properties

Molecular Formula

C10H17F2N

Molecular Weight

189.25 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)pyrrolidine

InChI

InChI=1S/C10H17F2N/c11-10(12)4-1-8(2-5-10)9-3-6-13-7-9/h8-9,13H,1-7H2

InChI Key

RKTFEFAZEPDYTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CCNC2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4-difluorocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-difluorocyclohexyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(4,4-difluorocyclohexyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

  • Heterocyclic Core Variations: The target compound’s pyrrolidine ring is a five-membered saturated amine, whereas analogs like 3ac (pyrrolo[2,3-b]pyridine) and the benzimidazole derivative feature fused aromatic systems. These differences impact electronic properties and binding affinity to biological targets.
  • Fluorination and Lipophilicity: The 4,4-difluorocyclohexyl group in the target compound and 3ac introduces strong electron-withdrawing effects and increased metabolic stability compared to non-fluorinated analogs like the cyclohexylindeno-pyrazole .

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